A-7 Hydrochloride

Vue d'ensemble

Description

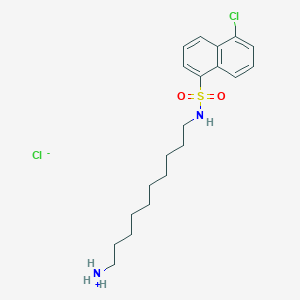

A-7 Hydrochloride, also known as N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, is a calmodulin antagonist. It is a cell-permeable compound that inhibits the activity of calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. This compound is known for its ability to alter the subpopulation of CD44+CD24- in MDA-MB-231 cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of A-7 Hydrochloride involves the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 10-aminodecane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

A-7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

A-7 Hydrochloride has been investigated for its various applications in scientific research, particularly in the context of cellular signaling and enzyme regulation.

Calmodulin Antagonism

This compound is recognized for its ability to inhibit calmodulin-dependent phosphodiesterase (PDE) activity, with an IC of approximately 3 µM. This inhibition can be crucial for studies involving signal transduction pathways where calmodulin plays a significant role .

Impact on Myosin Light Chain Kinase (MLCK)

The compound also inhibits myosin light chain kinase (MLCK), which is vital for muscle contraction and various cellular processes. The reported IC for MLCK inhibition is around 51 µM . This property makes this compound a valuable tool for studying muscle physiology and related disorders.

Research on Platelet Activation

This compound has been shown to induce shedding of platelet receptors, which is significant for understanding platelet activation and aggregation processes. This application can contribute to research on thrombotic diseases and potential therapeutic interventions .

Neuropharmacology Studies

Research indicates that this compound may influence neurotransmitter release and neuronal signaling pathways, making it relevant for neuropharmacological studies. Its effects on calcium signaling can provide insights into various neurological conditions .

Case Study 1: Inhibition of Calcium-Dependent Pathways

In a study examining the effects of this compound on calcium signaling, researchers found that treatment with the compound significantly reduced calmodulin-dependent PDE activity in neuronal cells. This suggests potential applications in modulating synaptic plasticity and memory formation .

Case Study 2: Effects on Muscle Contraction

Another study investigated the impact of this compound on smooth muscle cells. The results demonstrated that the compound effectively inhibited MLCK activity, leading to reduced contractile responses in these cells. This finding supports its use in exploring treatments for conditions associated with abnormal muscle contractions .

Case Study 3: Platelet Function Analysis

Research focusing on platelet function revealed that this compound could modulate receptor shedding in platelets, affecting their aggregation properties. This modulation provides a pathway for further investigation into antithrombotic therapies and the management of cardiovascular diseases .

Mécanisme D'action

A-7 Hydrochloride exerts its effects by binding to calmodulin, thereby inhibiting its interaction with target proteins. This inhibition disrupts calcium signaling pathways, leading to alterations in cellular processes such as cell proliferation, differentiation, and apoptosis. The compound specifically targets the calcium/calmodulin-dependent cyclic nucleotide phosphodiesterase, which plays a role in regulating intracellular levels of cyclic nucleotides .

Comparaison Avec Des Composés Similaires

Similar Compounds

W-7: Another calmodulin antagonist with a shorter acyl chain length.

Trifluoperazine: A phenothiazine derivative that also inhibits calmodulin.

Chlorpromazine: An antipsychotic drug with calmodulin antagonist properties

Uniqueness

A-7 Hydrochloride is unique due to its longer acyl chain, which enhances its cell permeability and potency compared to other calmodulin antagonists like W-7. This makes it a valuable tool in research for studying calmodulin-related cellular processes .

Activité Biologique

A-7 Hydrochloride is a potent, cell-permeable antagonist of calmodulin (CaM), a calcium-binding messenger protein that plays a crucial role in various cellular processes. As an analog of naphthalenesulfonamide W-7, this compound inhibits calmodulin-activated phosphodiesterase (PDE) activity, demonstrating significant biological activity at an IC50 value of 3 µM . This compound has garnered interest in pharmacological research due to its potential applications in modulating calcium signaling pathways.

This compound acts primarily by blocking the interaction between calmodulin and its target proteins, thereby disrupting CaM-mediated signaling pathways. This mechanism is critical in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression regulation.

Biological Data Summary

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 79127-24-5 |

| IC50 (PDE inhibition) | 3 µM |

| Solubility | Soluble in DMSO (50 mM) |

| Storage Conditions | Room temperature |

Research Findings

A variety of studies have explored the biological effects of this compound:

- Calmodulin Interaction Studies : Research has shown that this compound effectively inhibits calmodulin-dependent processes. For instance, Itoh et al. (1984) demonstrated that calmodulin antagonists like A-7 can directly interact with Ca2+/calmodulin-dependent cyclic nucleotide phosphodiesterases, impacting cellular signaling pathways .

- Pharmacological Applications : The compound's ability to modulate calcium signaling suggests potential therapeutic applications in conditions where calcium dysregulation is a factor, such as heart disease and neurodegenerative disorders.

- Toxicity and Safety Profiles : Preliminary studies indicate that while this compound is effective as a research tool, its safety and toxicity profiles require further investigation before any clinical applications can be considered.

Case Study 1: Neuroprotective Effects

In a study exploring neuroprotective agents, this compound was assessed for its ability to mitigate neuronal damage induced by excitotoxicity. The results indicated that the compound could reduce neuronal death in vitro by inhibiting calmodulin-mediated pathways involved in excitotoxic cell death.

Case Study 2: Cardiovascular Research

Another significant application of this compound has been in cardiovascular research. Studies have shown that inhibiting calmodulin can lead to decreased contractility in cardiac myocytes, providing insights into potential treatments for heart failure where calcium signaling is disrupted.

Propriétés

IUPAC Name |

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCAQBTSCRBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657036 | |

| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79127-24-5 | |

| Record name | N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.